![molecular formula C14H13FN4O B1461015 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-55-1](/img/structure/B1461015.png)
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
The compound “1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a heterocyclic compound with a molecular formula of C14H13FN4O . It belongs to the class of pyridazinones, which are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position . The compound also features a fluorophenyl group and an isopropyl group attached to the pyridazinone core .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyridazinones in general are known for their reactivity and versatility as synthetic building blocks .Physical And Chemical Properties Analysis
The compound has an average mass of 272.278 Da and a monoisotopic mass of 272.107330 Da . Further physical and chemical properties are not specified in the available literature.Scientific Research Applications
Antimicrobial Activity
Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity. They have been used to develop new treatments for bacterial, fungal, and viral infections. The structural flexibility of the pyridazinone ring allows for the synthesis of compounds with targeted antimicrobial properties .
Anticancer Properties
Certain derivatives of pyridazinone have shown potential in anticancer therapy. They have been tested for anti-proliferative activity against various human tumor cell lines, indicating their usefulness in designing novel anticancer drugs .
Cardiovascular Applications
The pyridazinone nucleus has been extensively researched for cardiovascular benefits. It has been incorporated into compounds that exhibit antihypertensive and antiplatelet activities, which are crucial for the treatment and prevention of cardiovascular diseases .
Anti-Inflammatory and Analgesic Effects
Compounds based on the pyridazinone structure have been found to possess significant anti-inflammatory and analgesic effects. This makes them valuable in the development of new drugs for treating pain and inflammation-related conditions .
Antidiabetic Activity
Research has indicated that pyridazinone derivatives can play a role in antidiabetic drug development. Their ability to modulate blood sugar levels makes them candidates for treating diabetes mellitus .
Neurological Disorders
Pyridazinone-based compounds have been explored for their potential in treating various neurological disorders. Their modulating effects on central nervous system receptors can lead to new treatments for diseases like epilepsy and anxiety .
Agrochemical Applications
Beyond pharmaceuticals, pyridazinone derivatives have found use in agrochemicals. They have been used as herbicides and insecticides, contributing to pest control and crop protection strategies .
Material Science
The pyridazinone ring has also been utilized in material science. Its derivatives have been incorporated into polymers and fluorescent probes, expanding the applications of this compound beyond medicinal chemistry .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes . This suggests that 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyridazinone derivatives can affect a diverse range of biochemical pathways due to their broad pharmacological activities .
Pharmacokinetics
The solubility profile of similar pyridazinone derivatives has been reported, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Action Environment
One study reported that a pyridazinone derivative exhibited corrosion inhibitory properties in an acidic environment, suggesting that environmental factors can influence the action of these compounds .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYMIIOQZFSCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



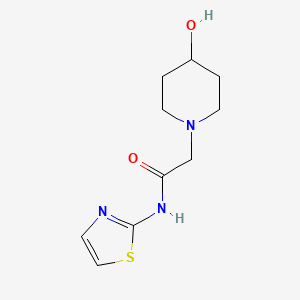
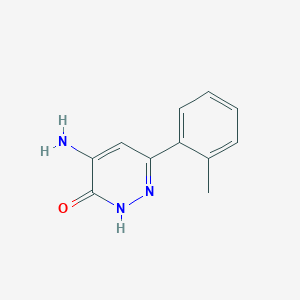
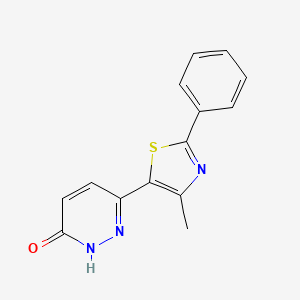

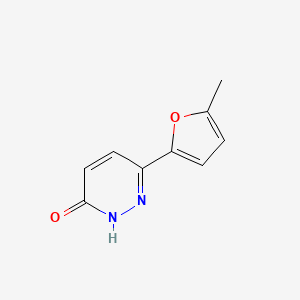
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)
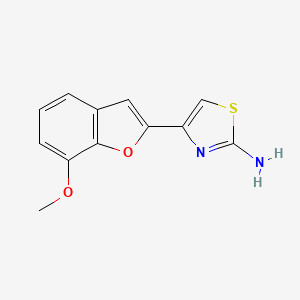


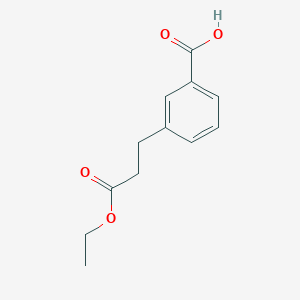


![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1460954.png)